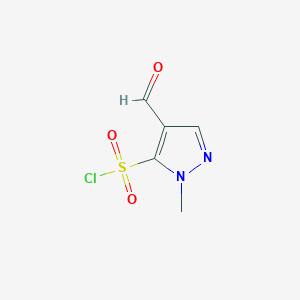

4-formyl-1-methyl-1H-pyrazole-5-sulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthetic route for this compound involves introducing a formyl group, a methyl group, and a sulfonyl chloride group onto a pyrazole ring. Detailed synthetic procedures and reaction conditions can be found in relevant literature .

Molecular Structure Analysis

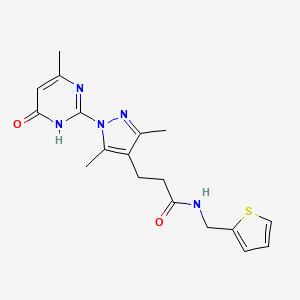

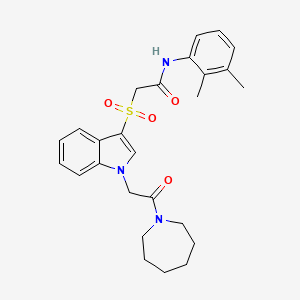

The molecular structure of 4-formyl-1-methyl-1H-pyrazole-5-sulfonyl chloride consists of a pyrazole ring with a formyl group (CHO), a methyl group (CH3), and a sulfonyl chloride group (SO2Cl) attached. The sulfonyl chloride moiety imparts reactivity and can participate in various chemical reactions .

科学的研究の応用

Synthesis of Novel Compounds

Researchers have developed new synthetic routes and methodologies utilizing pyrazole derivatives, which include "4-formyl-1-methyl-1H-pyrazole-5-sulfonyl chloride" or structurally related compounds, to synthesize diverse heterocyclic compounds. For instance, a study demonstrated the efficient synthesis of pyrazolo[5,1-c][1,2,4]triazine derivatives via cyclization, showcasing the reactivity of the methanesulfonyl group on pyrazolotriazines toward nucleophiles (Ledenyova et al., 2016). Another research effort highlighted the synthesis of heterocyclic sulfonamides and sulfonyl fluorides, demonstrating the utility of sulfur-functionalized aminoacrolein derivatives for synthesizing pyrazole-4-sulfonylamides (Tucker et al., 2015).

Catalysis and Reaction Development

Innovative catalytic applications have been reported, leveraging the chemistry of pyrazole derivatives for facilitating diverse organic transformations. A particular study outlined the use of an ionic liquid as a catalyst for the Knoevenagel–Michael reaction of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with aldehydes, leading to the synthesis of bis(pyrazol-5-ol)s derivatives, which could potentially be extended to compounds similar to "4-formyl-1-methyl-1H-pyrazole-5-sulfonyl chloride" (Moosavi‐Zare et al., 2013).

Chemical Transformations and Derivative Synthesis

The chemical versatility of pyrazole sulfonates allows for the synthesis of a wide range of derivatives with varied functional groups. A research study demonstrated the synthesis of diverse pyrazole-4-sulfonyl chlorides from 2-(benzylthio)malonaldehyde, highlighting the method's applicability for generating a variety of pyrazole-containing sulfonyl chlorides (Sokolyuk et al., 2015). This showcases the potential for generating compounds related to "4-formyl-1-methyl-1H-pyrazole-5-sulfonyl chloride" for further research and application in material science, medicinal chemistry, and organic synthesis.

特性

IUPAC Name |

4-formyl-2-methylpyrazole-3-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O3S/c1-8-5(12(6,10)11)4(3-9)2-7-8/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXNRFSKKWVFYPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C=O)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-5-carboxamide](/img/structure/B2805876.png)

![6-Oxaspiro[3.4]octan-5-one](/img/structure/B2805890.png)

![2-[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B2805891.png)

![2-((11H-benzo[e]pyrido[3,2-b][1,4]diazepin-6-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2805892.png)